(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone
Description
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone is a diarylketone compound featuring a 4-chlorophenyl group and a 2-(methoxymethoxy)phenyl group attached to a ketone moiety. The methoxymethoxy substituent (-OCH2OCH3) at the ortho position of the phenyl ring introduces both steric bulk and enhanced hydrophilicity compared to simpler alkoxy groups.
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-10-19-14-5-3-2-4-13(14)15(17)11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYYFAJJBUURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650777 | |
| Record name | (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-68-5 | |
| Record name | (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(methoxymethoxy)benzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+2-(Methoxymethoxy)benzenePyridinethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-chlorophenyl)[2-(methoxymethoxy)phenyl]carboxylic acid.
Reduction: Formation of (4-chlorophenyl)[2-(methoxymethoxy)phenyl]methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of (4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone, highlighting differences in substituents, synthesis methods, physical properties, and applications:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Synthesis Method | Physical Properties | Application/Activity | Reference ID |
|---|---|---|---|---|---|---|---|
| (4-Chlorophenyl)(2-phenyl-2H-indazol-3-yl)methanone (3ac) | Indazole core, 4-ClPh, phenyl | C20H14ClN2O | 333.80 | Visible-light-driven decarboxylation | White solid, 69% yield, NMR data | Potential bioactive scaffold | |
| (4-Chlorophenyl)[5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl]methanone | Thienyl, dimethylamino, phenoxy | C25H20ClNO2S | 439.95 | Not specified | MFCD00139438 | Unspecified | |
| Dimeclophenone (Plausitin®) | 3,6-Dimethoxy, morpholinylethoxy | C22H25ClNO5 | 418.89 | Friedel-Crafts acylation | Pharmaceutical (anti-inflammatory) | K2P potassium channel modulation | |
| 2-(4-Chlorophenyl)cyclopropylmethanone | Cyclopropyl linker, 4-MePh | C15H13ClO | 244.72 | Not specified | CAS 65786-46-1 | Material science candidate | |
| (4-Chlorophenyl)[4-(β-D-glucopyranosyloxy)phenyl]methanone hemihydrate | Glucopyranosyloxy (sugar moiety) | C19H19ClO7·0.5H2O | 398.80 (anhydrous) | Not specified | CAS 83355-63-9 | Glycosylated prodrug potential | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | Benzothiazole, chloro substituents | C21H13Cl2NO2S | 430.31 | Single-crystal X-ray study | Melting point: 292 K, R factor 0.043 | Crystallography, hydrogen-bonding motifs |
Structural and Electronic Comparisons
- Substituent Effects: The methoxymethoxy group in the query compound provides greater hydrophilicity and conformational flexibility compared to rigid substituents like the indazole in 3ac or the glucopyranosyloxy group in . Chlorine atoms (electron-withdrawing) enhance electrophilicity of the ketone, influencing reactivity in Friedel-Crafts reactions .
Physical Properties
- Melting points correlate with substituent polarity: Hydroxyacetophenones with hydroxyl groups (e.g., CAS 50317-52-7, 97–98°C) have higher melting points than methoxy-substituted analogs due to hydrogen bonding.
- NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons in ) are consistent across diarylketones, with shifts reflecting substituent electronic effects.
Key Research Findings
Biological Activity : Chlorine and alkoxy groups enhance binding to hydrophobic pockets in proteins (e.g., K2P channels in ).
Synthetic Flexibility : Visible-light-driven methods enable access to complex scaffolds under mild conditions, contrasting with harsher Friedel-Crafts conditions .
Biological Activity
(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group and a 2-(methoxymethoxy)phenyl moiety, contributing to its unique properties. The presence of the chlorinated aromatic ring may enhance its biological activity by influencing lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Receptor Binding : The compound can bind to specific receptors, triggering cellular responses that may lead to therapeutic effects.
Research indicates that this compound exhibits several important biochemical properties:
- Antioxidant Activity : Studies have shown that it can enhance the expression of genes related to antioxidant defenses, potentially mitigating oxidative stress.
- Antimicrobial Effects : Preliminary investigations suggest that this compound possesses antimicrobial properties against various pathogens.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 1.5 |
| Control Antibiotic | Tetracycline | 2.0 |
| Control Antibiotic | Erythromycin | 3.0 |
This data highlights the compound's potential as a lead for developing new antimicrobial agents.
Case Studies
- Inflammation Reduction : In an animal model, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases.
- Cancer Research : A study explored the compound's effects on cancer cell lines. Results demonstrated that it inhibited cell proliferation and induced apoptosis in certain cancer types, indicating potential anticancer properties.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Distribution : It is likely distributed widely in tissues due to its aromatic structure.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes have been implicated in its biotransformation.
- Excretion : The excretion route remains to be fully elucidated but is expected to involve renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
